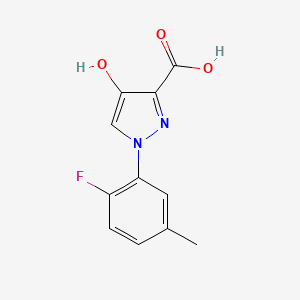
1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
説明
This compound is a pyrazole derivative, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds . The presence of a carboxylic acid group (-COOH) and a hydroxy group (-OH) suggests that it may have acidic properties and can participate in hydrogen bonding.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a carboxylic acid group suggests that this compound may be acidic. The fluorine atom could also affect the compound’s reactivity and stability .科学的研究の応用
Organic Synthesis: Suzuki–Miyaura Coupling
This compound can serve as a precursor for boron reagents used in the Suzuki–Miyaura coupling reaction. This reaction is a cornerstone in organic synthesis, allowing the formation of carbon-carbon bonds under mild conditions. The boron reagents derived from this compound can be tailored for specific coupling conditions, enhancing the reaction’s efficiency and broadening its application scope .
Medicinal Chemistry: Drug Development
In medicinal chemistry, the compound’s derivatives could be explored for their potential as intermediates in drug synthesis. The boronic acid moiety, in particular, is a key functional group in the development of new pharmaceuticals, including inhibitors and anticancer agents .
Agriculture: Pesticide Synthesis
The derivatives of this compound may find applications in the synthesis of novel pesticides. By mimicking natural products and modifying their structure, researchers can create more effective and environmentally friendly agricultural chemicals .
Material Science: Polymer Chemistry
In material science, this compound could be utilized to create novel polymers with specific properties. For instance, incorporating the boronic acid functionality into polymers can lead to materials with unique binding capabilities, useful in sensors or as catalysts .
Environmental Science: Neutron Capture Therapy
Boron-containing compounds are essential in neutron capture therapy, a type of cancer treatment. The compound could be used to develop new boron carriers that are more stable and effective in targeting cancer cells .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound’s derivatives could be investigated for their role as enzyme inhibitors. By binding to active sites of enzymes, these derivatives can regulate biochemical pathways, which is crucial in understanding diseases and developing treatments .
Pharmacology: Boron Neutron Capture Therapy (BNCT)
In pharmacology, the compound’s boron-related derivatives could be significant in BNCT, an experimental form of radiotherapy for treating cancer. The boron compounds can be designed to accumulate in tumor cells and then be irradiated with neutrons, causing localized cell death without harming surrounding healthy tissue .
Analytical Chemistry: Chemical Sensors
Finally, in analytical chemistry, the compound’s ability to form stable complexes with various molecules can be harnessed to develop sensitive chemical sensors. These sensors could detect a wide range of substances, from environmental pollutants to biomarkers for diseases .
Safety And Hazards
特性
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-4-hydroxypyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-6-2-3-7(12)8(4-6)14-5-9(15)10(13-14)11(16)17/h2-5,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTKUJCXIAFBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C=C(C(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



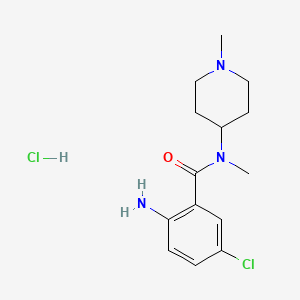
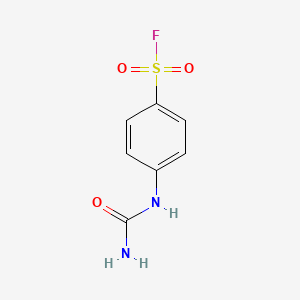
![2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde](/img/no-structure.png)
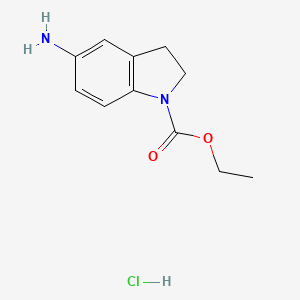
![Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate](/img/structure/B1521553.png)
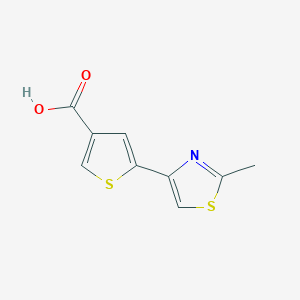
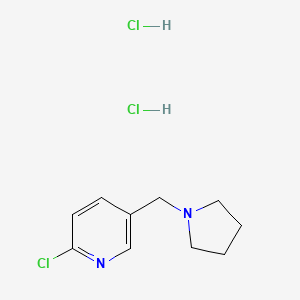
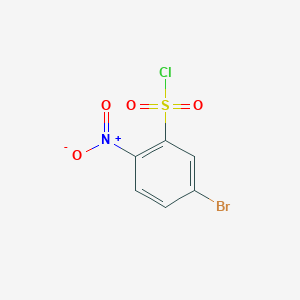
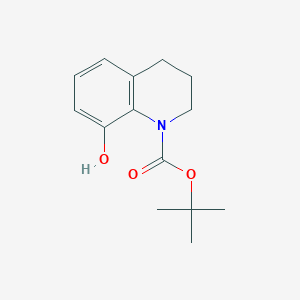
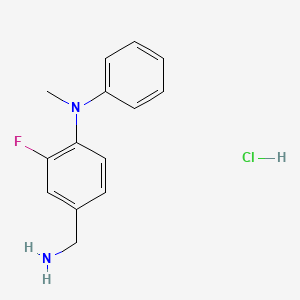
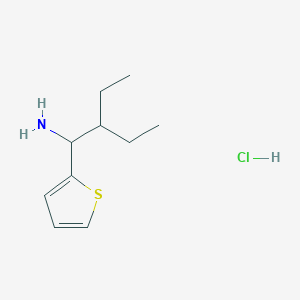
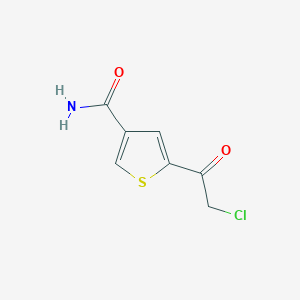
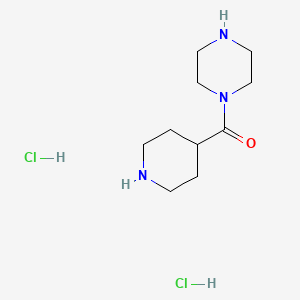
![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1521568.png)